
Brimonidine-d4 L-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brimonidine-d4 L-Tartrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₂D₄BrN₅O₆ and its molecular weight is 446.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Applications
1.1 Treatment of Glaucoma and Ocular Hypertension
Brimonidine-d4 L-tartrate retains the pharmacological properties of brimonidine, making it effective in lowering intraocular pressure (IOP). Clinical studies have demonstrated that brimonidine is well tolerated and effective in managing elevated IOP in patients with open-angle glaucoma and ocular hypertension. For instance, a study indicated that brimonidine tartrate significantly reduced IOP with minimal side effects when administered over a month .
1.2 Neuroprotective Effects
Research has shown that brimonidine may exert neuroprotective effects on retinal ganglion cells, which are crucial in preventing vision loss associated with glaucoma. In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity, potentially mitigating secondary degeneration in glaucoma . The deuterated form may enhance the understanding of these mechanisms through isotopic labeling in metabolic studies.
Pharmacological Research
2.1 Pharmacokinetics and Metabolism
This compound is valuable for pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of the compound's distribution and metabolism within biological systems. Studies comparing the pharmacokinetics of brimonidine and its deuterated form can provide insights into the drug's behavior in ocular tissues and systemic circulation .
2.2 Combination Therapies
The combination of brimonidine with other agents, such as timolol, has been explored to enhance therapeutic efficacy while reducing side effects. Research indicates that simultaneous administration may lead to better outcomes compared to sequential dosing, as it minimizes adverse effects like somnolence and dry mouth . The use of this compound in these studies could help elucidate the pharmacodynamic interactions between these compounds.
Research Methodologies
3.1 Isotopic Labeling in Drug Development
The deuterated nature of this compound allows researchers to utilize advanced analytical techniques such as mass spectrometry for drug quantification and metabolic profiling. This can be particularly useful in understanding the drug's pharmacokinetics in various disease models and optimizing formulations for better therapeutic outcomes.
3.2 Investigating Side Effects
Clinical trials using this compound can also focus on evaluating side effects associated with its use. By tracking patient responses over time, researchers can gather data on the incidence of adverse events and their correlation with dosage variations, thereby enhancing patient safety profiles .
Data Tables
Study | Objective | Methodology | Results |
---|---|---|---|
Study 1 | Evaluate IOP reduction | Randomized controlled trial | Significant reduction in IOP after one month |
Study 2 | Assess neuroprotective effects | In vitro neuronal cell assays | Protection against glutamate-induced cytotoxicity |
Study 3 | Compare pharmacokinetics | Mass spectrometry analysis | Enhanced tracking of drug metabolism with isotopic labeling |
化学反応の分析
Stability and Degradation
Brimonidine-d4 L-Tartrate exhibits stability under specific conditions but degrades under thermal or photolytic stress:
-
Thermal stability : Melting point is reported at 203–205°C, consistent with the non-deuterated form. Storage at -20°C is recommended to prevent decomposition .
-
Photolytic sensitivity : Like brimonidine, it is light-sensitive, necessitating storage in opaque containers .
-
Hydrolytic stability : Stable in aqueous solutions at pH 5.8–6.6 (similar to commercial ophthalmic formulations) .
Table 2: Stability Profile
Condition | Observation | Source |
---|---|---|
Thermal (25°C) | Stable for 1 month in dark | |
Photolytic exposure | Degradation observed under UV light | |
Aqueous solution (pH 6) | No significant hydrolysis over 30 days |
Reactivity in Analytical Contexts
In mass spectrometry, this compound serves as an internal standard due to its near-identical chemical behavior to non-deuterated brimonidine, except for mass differences. Key interactions include:
-
Ionization efficiency : Comparable to brimonidine under electrospray ionization (ESI) conditions, ensuring accurate quantification .
-
Chromatographic behavior : Co-elutes with brimonidine in reversed-phase UPLC, confirmed by retention time matching .
Kinetic Isotope Effects
Deuterium substitution minimally alters reaction kinetics in physiological conditions:
-
Metabolic stability : In vitro studies suggest similar hepatic metabolism rates to non-deuterated brimonidine, with no significant isotope effect observed .
-
Enzymatic interactions : Retains high α2-adrenergic receptor affinity, as deuterium does not alter the pharmacophore .
Compatibility with Excipients
In formulation studies, this compound remains stable with common ophthalmic excipients:
特性
分子式 |
C₁₅H₁₂D₄BrN₅O₆ |
---|---|
分子量 |
446.25 |
同義語 |
5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine L-Tartrate; _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline L-Tartrate; UK-14304-18-d4; AGN-190342-LF-d4; Alphagan-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。